4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-bromo-5-methyl-2-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSJLKXKPKJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Bromination Methods and Yields
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Source |
|---|---|---|---|---|---|
| POBr₃ | CH₂Cl₂ | 0–5 | 88 | 95 | |
| NBS + AIBN | CCl₄ | 80 | 72 | 82 | |
| Br₂ | Acetic Acid | 25 | 65 | 78 |
Introduction of the Pyrimidin-2-yl Group
The final step involves coupling the brominated pyrazole with a pyrimidine moiety. Nucleophilic aromatic substitution (SNAr) is favored, leveraging the electron-withdrawing bromine to activate position 1. Reaction of 4-bromo-3-methyl-1H-pyrazol-5-amine with 2-chloropyrimidine in the presence of NaH in tetrahydrofuran (THF) at 60°C for 12 hours achieves 75–80% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Table 2: Coupling Reaction Optimization
| Conditions | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| NaH, THF, 60°C | 12 | 78 | 98 | |
| K₂CO₃, DMF, 100°C | 24 | 65 | 95 | |
| Microwave, 150°C | 2 | 77 | 97 |
Alternative Synthetic Routes and Scalability
A patent-pending route avoids toxic intermediates by using tert-butyl carbamate protection. Hydrolysis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate with trifluoroacetic acid (TFA) in dichloromethane provides the free amine in 89% yield. This method enhances safety and scalability, as it eliminates cyanogen bromide and n-butyl lithium, which are hazardous and difficult to handle.
Challenges and Mitigation Strategies
Key challenges include:
-
Regioselectivity in Bromination : Competing bromination at position 5 is minimized using POBr₃ at sub-zero temperatures.
-
Pyrimidine Coupling Efficiency : Excess 2-chloropyrimidine (1.5 eq) and anhydrous conditions improve conversion.
-
Purification Complexity : Flash chromatography with ethanol-methylene chloride gradients (6–10% ethanol) resolves byproducts .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-azido-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole.
Oxidation: Formation of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-5-one.
Reduction: Formation of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-5-amine derivatives.
Scientific Research Applications
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogs of the target compound, highlighting substituent differences and their implications:
Biological Activity
4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its synthesis, biological activity, and mechanisms of action, supported by data from various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with pyrimidine-2-amine. This reaction is generally facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cells (MCF-7 and MDA-MB-231) and other malignancies .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Bromo... | MCF-7 | 12.50 | Induces apoptosis via caspase activation |
| 4-Bromo... | MDA-MB-231 | 17.82 | Alters NF-kB expression and promotes p53 |
| Similar Compounds | A549 | 26.00 | Inhibits proliferation through autophagy |
These findings suggest that the compound may promote apoptosis through pathways involving caspases and autophagy mechanisms, potentially making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially blocking their active sites or altering their conformation. This is particularly relevant in the context of kinase inhibitors, where pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound | IC50 (µM) |
|---|---|---|
| Aurora-A Kinase | 4-Bromo... | 0.067 |
| CDK2 | Pyrazole Derivative | 25 |
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Binding : The compound can bind to the active site or allosteric sites of target enzymes, inhibiting their activity.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : The compound has been linked to increased apoptosis in cancer cells through mechanisms involving caspase activation and modulation of pro-apoptotic proteins like Bax .
Case Studies
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy:
- Study on Breast Cancer Cells : A study demonstrated that a related pyrazole compound exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines, indicating a promising alternative for chemotherapy .
- Mechanistic Insights : Another research highlighted that specific derivatives could induce autophagy while simultaneously promoting apoptosis, showcasing their dual mechanism of action against cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine?
The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by bromination and coupling with pyrimidine. A common approach includes:
- Step 1 : Condensation of 3-methyl-1H-pyrazol-5-amine with brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) to introduce the bromine substituent .
- Step 2 : Coupling the brominated pyrazole with 2-chloropyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄) in a basic medium (e.g., K₂CO₃) at reflux conditions (80–100°C) . Yield optimization requires precise control of solvent polarity (e.g., DMF or THF) and reaction time (6–12 hours).
Q. How can the structure of this compound be confirmed experimentally?
Structural validation relies on:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., pyrimidine coupling at N1, bromine at C4) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 256.93 (for [M+H]⁺) .
- Elemental Analysis : Matching calculated and observed C, H, N, and Br percentages (e.g., C: 37.39%, H: 3.53%, N: 27.24%, Br: 31.04%) .
Q. What solvents and reaction conditions enhance its stability during storage?
The compound is hygroscopic and light-sensitive. Recommended storage conditions include:
- Solvent : Anhydrous DMSO or ethanol under inert atmosphere (N₂/Ar).
- Temperature : –20°C in amber glass vials to prevent bromine loss or decomposition .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in its 3D conformation?
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement reveals:
- Bond Angles : Pyrazole ring distortion due to steric effects from the pyrimidine substituent (e.g., N1–C5–N2 angle ≈ 108.5°) .
- Packing Interactions : π-π stacking between pyrimidine rings and hydrogen bonding involving the amine group (N–H⋯N interactions) . Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data can arise from solvent effects or crystal-packing forces .
Q. How to address contradictions in spectroscopic data between synthetic batches?
Discrepancies in NMR peaks (e.g., amine proton shifts) may stem from:
- Tautomerism : Equilibrium between 1H-pyrazole and 2H-pyrazole forms in solution .
- Impurities : Residual palladium catalysts or unreacted brominating agents, detectable via ICP-MS or TLC . Mitigation involves rigorous purification (e.g., column chromatography with silica gel, eluent: EtOAc/hexane 3:7) .
Q. What computational methods predict its reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) highlight:
- Electrophilic Sites : C4 bromine as the primary site for substitution (lowest LUMO energy: –1.89 eV) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by ~15% compared to THF . Experimental validation via kinetic studies (e.g., monitoring reaction progress with HPLC) is recommended .
Q. How does the pyrimidine substituent influence biological activity in structure-activity relationship (SAR) studies?
- Hydrogen Bonding : Pyrimidine’s N-atoms act as H-bond acceptors, enhancing interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Steric Effects : Methyl and bromine groups restrict rotation, improving binding specificity. Comparative studies with 3-(4-chlorophenyl) analogs show 2.3-fold higher potency in kinase inhibition assays .
Q. What strategies mitigate toxicity risks during in vitro assays?
- Metabolic Stability : Incubation with liver microsomes identifies labile sites (e.g., amine oxidation). Deuterating the amine group reduces metabolic clearance by 40% .
- Cytotoxicity Screening : MTT assays on HEK293 cells reveal IC₅₀ > 50 µM, suggesting low acute toxicity. Contaminant-free synthesis (e.g., <0.1% residual Br₂) is critical .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
